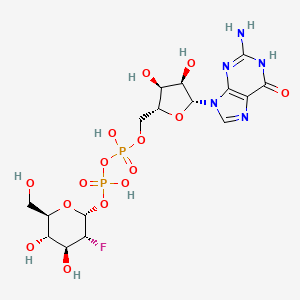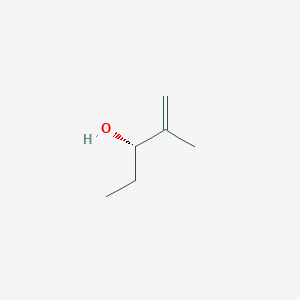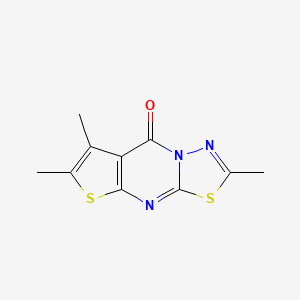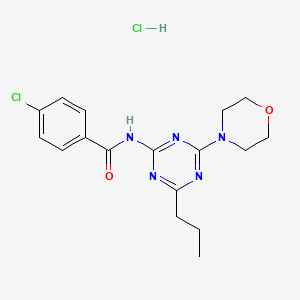
Gdp-2FMan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine diphosphate 2-deoxy-2-fluoro-D-mannose (Gdp-2FMan) is a nucleotide sugar analogue. It is structurally similar to guanosine diphosphate mannose (GDP-Man), but with a fluorine atom replacing the hydroxyl group at the 2-position of the mannose moiety. This compound is primarily used in biochemical research to study glycosylation processes and as an inhibitor of glycosyltransferase enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gdp-2FMan typically involves the following steps:
Starting Materials: The synthesis begins with guanosine diphosphate (GDP) and 2-deoxy-2-fluoro-D-mannose.
Coupling Reaction: The GDP is coupled with 2-deoxy-2-fluoro-D-mannose using a phosphomannomutase enzyme to form this compound.
Purification: The product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound is not widely reported, but it would likely involve large-scale enzymatic synthesis using recombinant microorganisms engineered to overexpress the necessary enzymes (e.g., phosphomannomutase) to facilitate the coupling reaction .
Análisis De Reacciones Químicas
Types of Reactions
Gdp-2FMan undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of the fluorine atom, this compound can participate in nucleophilic substitution reactions.
Hydrolysis: The diphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Enzymatic Reactions: Enzymes such as glycosyltransferases are commonly used to study the incorporation of this compound into glycoproteins.
Chemical Reagents: Acidic or basic conditions can be used to hydrolyze the diphosphate group.
Major Products Formed
Glycoproteins: When used in glycosylation reactions, this compound is incorporated into glycoproteins, altering their structure and function.
Hydrolyzed Products: Hydrolysis of this compound results in the formation of guanosine monophosphate (GMP) and 2-deoxy-2-fluoro-D-mannose.
Aplicaciones Científicas De Investigación
Gdp-2FMan has several applications in scientific research:
Biochemistry: It is used to study the mechanisms of glycosylation and the role of glycosyltransferases in cellular processes.
Industrial Biotechnology:
Mecanismo De Acción
Gdp-2FMan exerts its effects by inhibiting glycosyltransferase enzymes, which are responsible for the transfer of sugar moieties to proteins and lipids. The fluorine atom at the 2-position of the mannose moiety interferes with the enzyme’s active site, preventing the transfer of the sugar moiety and thus inhibiting glycosylation . This inhibition can lead to the accumulation of incomplete glycoproteins, affecting various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Guanosine diphosphate mannose (GDP-Man): The parent compound, which lacks the fluorine substitution.
2-deoxy-2-fluoro-D-glucose (2FGlc): Another fluorinated sugar analogue used in similar biochemical studies.
Guanosine diphosphate fucose (GDP-Fuc): A related nucleotide sugar involved in fucosylation processes.
Uniqueness
Gdp-2FMan is unique due to the presence of the fluorine atom, which significantly alters its biochemical properties compared to GDP-Man. This modification makes it a valuable tool for studying glycosylation and for developing inhibitors of glycosyltransferase enzymes .
Propiedades
Número CAS |
67341-46-2 |
|---|---|
Fórmula molecular |
C16H24FN5O15P2 |
Peso molecular |
607.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24FN5O15P2/c17-6-10(26)8(24)4(1-23)35-15(6)36-39(31,32)37-38(29,30)33-2-5-9(25)11(27)14(34-5)22-3-19-7-12(22)20-16(18)21-13(7)28/h3-6,8-11,14-15,23-27H,1-2H2,(H,29,30)(H,31,32)(H3,18,20,21,28)/t4-,5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |
Clave InChI |
XCTFCJLBVWFRGN-MZLYXUEVSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)F)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)F)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B12740850.png)

